Fostamatinib

Catalog No.
S637386
CAS No.
901119-35-5
M.F
C23H26FN6O9P
M. Wt
580.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fostamatinib

CAS Number

901119-35-5

Product Name

Fostamatinib

IUPAC Name

[6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-3-oxopyrido[3,2-b][1,4]oxazin-4-yl]methyl dihydrogen phosphate

Molecular Formula

C23H26FN6O9P

Molecular Weight

580.5 g/mol

InChI

InChI=1S/C23H26FN6O9P/c1-23(2)21(31)30(11-38-40(32,33)34)20-14(39-23)6-7-17(28-20)27-19-13(24)10-25-22(29-19)26-12-8-15(35-3)18(37-5)16(9-12)36-4/h6-10H,11H2,1-5H3,(H2,32,33,34)(H2,25,26,27,28,29)

InChI Key

GKDRMWXFWHEQQT-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CC1(C(=O)N(C2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)COP(=O)(O)O)C

The exact mass of the compound Fostamatinib is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Fostamatinib (CAS 901119-35-5) is a methylene-phosphate prodrug of the potent spleen tyrosine kinase (SYK) inhibitor R406. It was specifically engineered to overcome the severe aqueous solubility limitations of its active moiety, enabling effective oral administration. Upon oral ingestion, fostamatinib is rapidly cleaved by alkaline phosphatases in the intestinal brush border to release R406, which then achieves peak plasma concentrations within 1–2 hours. With an absolute oral bioavailability of approximately 55%, fostamatinib is the standard procurement choice for in vivo efficacy studies, whereas its active metabolite R406 remains the standard for cell-free in vitro assays [1].

Substituting fostamatinib with its active metabolite, R406, in procurement decisions often leads to experimental failure due to fundamentally different physicochemical properties. R406 exhibits extremely poor aqueous solubility, making it highly challenging to formulate for oral in vivo dosing without complex solvent systems like TPGS/PG. Conversely, utilizing fostamatinib in direct in vitro target-engagement assays fails because the prodrug itself lacks significant kinase inhibitory activity until it is enzymatically cleaved by intestinal alkaline phosphatases. Therefore, buyers must strictly align their procurement choice with their experimental model: fostamatinib for oral in vivo pharmacokinetics and efficacy, and R406 for in vitro cellular or biochemical assays[1].

Oral Bioavailability and In Vivo Absorption

Fostamatinib was designed to resolve the delivery barriers of R406. When administered orally, fostamatinib achieves an absolute bioavailability of ~55%, rapidly hydrolyzing to R406 and reaching peak plasma concentrations (Cmax) within 1-2 hours. In contrast, unmodified R406 possesses such low aqueous solubility that it requires specialized solubility enhancers (e.g., TPGS) to achieve comparable systemic exposure, making it unsuitable for standard solid oral dosage formulations [1].

Evidence DimensionAbsolute Oral Bioavailability
Target Compound DataFostamatinib (~55% absolute bioavailability via rapid intestinal cleavage)
Comparator Or BaselineR406 (Poor aqueous solubility limiting unformulated oral absorption)
Quantified DifferenceFostamatinib enables consistent oral delivery and dose-proportional systemic exposure without complex excipients.
ConditionsIn vivo oral administration (human/mammalian models)

Buyers conducting preclinical animal models must procure fostamatinib rather than R406 to ensure reliable, reproducible oral dosing and systemic exposure.

Target Kinase Inhibition and Assay Suitability

While fostamatinib is utilized for in vivo studies, it is essentially a prodrug that requires enzymatic activation. The active moiety, R406, is a highly potent, ATP-competitive inhibitor of SYK with an IC50 of 41 nM and a Ki of 30 nM. Because fostamatinib relies on alkaline phosphatase at the intestinal brush border for conversion, applying fostamatinib directly to cell-free kinase assays will not yield the 41 nM IC50 characteristic of R406.

Evidence DimensionSYK Kinase Inhibition (IC50)
Target Compound DataFostamatinib (Requires enzymatic cleavage for activation)
Comparator Or BaselineR406 (Direct SYK inhibition: IC50 = 41 nM, Ki = 30 nM)
Quantified DifferenceR406 provides direct biochemical inhibition, whereas fostamatinib requires an in vivo or phosphatase-rich environment to release the active 41 nM inhibitor.
ConditionsCell-free in vitro kinase assay vs. in vivo administration

Procurement for in vitro high-throughput screening or direct biochemical assays must specify R406, whereas fostamatinib should be reserved for whole-organism studies.

Formulation Flexibility and pH-Dependent Solubility

Fostamatinib exhibits a highly pH-dependent solubility profile that offers distinct formulation advantages over R406. While practically insoluble in highly acidic media (pH 1.2), fostamatinib's solubility increases significantly in aqueous media above pH 4.5 due to its anionic phosphate group. This allows for the creation of stable aqueous suspensions or solutions in basic media, a process that is practically unachievable with the highly lipophilic R406 free base [1].

Evidence DimensionAqueous Solubility Profile
Target Compound DataFostamatinib (Soluble in aqueous media at pH > 4.5)
Comparator Or BaselineR406 (Practically insoluble across standard physiological pH ranges)
Quantified DifferenceFostamatinib's methylene-phosphate group enables aqueous formulation flexibility that R406 lacks.
ConditionsAqueous buffer formulation (pH > 4.5)

For formulation scientists, fostamatinib provides the necessary solubility profile to develop liquid suspensions or solid oral dosage forms without relying on harsh organic solvents.

In Vivo Efficacy Models for Autoimmune Diseases

Due to its ~55% oral bioavailability and rapid conversion to R406, fostamatinib is the selected compound for oral dosing in rodent models of rheumatoid arthritis, immune thrombocytopenia (ITP), and other autoantibody-mediated conditions [1].

Prodrug Pharmacokinetic and ADME Profiling

Fostamatinib serves as a critical reference standard in ADME studies focusing on intestinal alkaline phosphatase-mediated prodrug cleavage, enterohepatic cycling, and the pharmacokinetics of methylene-phosphate prodrugs[2].

Preclinical Solid Dosage Formulation Development

Because R406 cannot be easily formulated into solid oral tablets due to its poor aqueous solubility, fostamatinib is procured by formulation scientists to develop and test scalable solid dosage forms and pH-dependent aqueous suspensions [2].

XLogP3

1.6

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

4

Exact Mass

580.14829159 Da

Monoisotopic Mass

580.14829159 Da

Heavy Atom Count

40

UNII

SQ8A3S5101

Drug Indication

Fostamatinib is indicated for use in the treatment of chronic immune thrombocytopenia (ITP) in patients who have had insufficient response to previous therapy.
FDA Label
Tavlesse is indicated for the treatment of chronic immune thrombocytopenia (ITP) in adult patients who are refractory to other treatments.
Treatment of idiopathic thrombocytopenic purpura as a model for immunomodulation
Treatment of chronic idiopathic arthritis (including rheumatoid arthritis , ankylosing spondylarthritis , psoriatic arthritis and juvenile idiopathic arthritis )

Livertox Summary

Fostamatinib is an orally available small molecule inhibitor of spleen tyrosine kinase that is used to treat chronic immune thrombocytopenia. Fostamatinib is associated with transient and usually mild elevations in serum aminotransferase levels during therapy but has yet to be linked to instances of clinically apparent acute liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Enzyme Inhibitors; Protein Kinase Inhibitors; Signal Transduction Inhibitors; Tyrosine Kinase Inhibitors
Hematologic Growth Factors

Mechanism of Action

The active metabolite of fostamatinib, R406, is an inhibitor of spleen tyrosine kinase (Syk). It binds reversibly to the ATP binding pocket with high affinity (Ki = 30nM), inhibiting the kinase activity with an IC50 of 41nM. Syk is a cytosolic protein kinase and part of the signalling cascade which occurs with Fc receptors, TCRs, and BCRs. It contains two src homology 2 (SH2) domains separated by a linker domain. These SH2 domains bind to tyrosine residues on the immunoreceptor tyrosine-based activating motif phosphorylated by Lyn, another kinase in the cascade. This motif is located on the cytoplasmic regions of several immune receptors including Fc receptors, TCRs, BCRs, and natural killer cell receptors. The flexibility provided by the linker enables the protein to bind to many receptor types. Inhibition of Syk suppresses downstream signal transduction. While Syk plays a role in some pathways involved in the generation of the oxidative burst by neutrophils or phagocytosis by macrophages, R406 does not have a significant effect on these processes. This is likely due to redundant pathways which do not involve Syk. Similarly Syk does not produce significant effects on platelet activation despite its involvement in glycoprotein IV and integrin based signalling. Activation of antibody-dependent cell-mediated toxicity by natural killer cells is also unaffected despite the involvement of Syk in Fc receptor signalling. R406 binds to the adenosine A3 receptor as an antagonist as well as the adenosine and monoamine uptake transporters as an inhibitor. It has also been found to be an inhibitor of UDP glucuronosyltransferase UGT1A1, phosphodiesterase PDE5, fatty acid amide hydrolase, 5-lipoxygenase, cathepsin L, and cathepsin S. R406 appears to inhibit a wide range of kinases at higher concentrations. It is thought that inhibition of some of these targets may be responsible for the increase in blood pressure seen with fostamatinib.

Absorption Distribution and Excretion

Fostmatinib is the methylene phosphate prodrug of R406, the active metabolite. It is extensively hydrolyzed by intestinal alkaline phosphatase. Only negligible amounts of fostamatinib enter systemic circulation. R406 has an absolute bioavailability of 55% and reaches peak plasma concentrations in approximately 1.5 h. Administration with a high calorie, high fat meal increases exposure by 23% and the maximum plasma concentration by 15%. This may lengthen time to peak plasma concentration to approximately 3 h. Exposure to R406 is known to be dose proportional up to 200 mg twice daily. R406 accumulates 2-3 fold with twice daily dosing at 100-160 mg.
About 80% of R406 is excreted in the feces, primarily as the O-glucuronide conjugate and the O-desmethyl metabolite produced by gut bacteria. The remaining 20% is excreted in the urine as the N-glucuronide conjugate.
R406 has an apparent oral volume of distribution of approximately 400 L.
R406 has an apparent oral clearance of approximately 300 mL/min.

Metabolism Metabolites

Fostamatinib is metabolized in the gut by alkaline phosphatase to the active metabolite R406. R406 is further oxidized by CYP3A4 and glucuronidated by UGT1A9. Plasma metabolites found include an O-glucuronide conjugate, an N-glucuronide conjugate, an O-desmethyl metabolite, and a sulfate conjugate. A 3,5 benzene diol metabolite forms in the feces via processing of the O-desmethyl metabolite by gut bacteria.

Wikipedia

Fostamatinib

Biological Half Life

R406 has a half-life of elimination of approximately 15 h.

Use Classification

Human drugs -> Other systemic hemostatics -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 08-15-2023
1. Newland A, Lee EJ, McDonald V, Bussel JB. Fostamatinib for persistent/chronic adult immune thrombocytopenia. Immunotherapy. 2018 Jan;10(1):9-25. doi: 10.2217/imt-2017-0097. Epub 2017 Oct 2. PMID: 28967793.

2. Moore DC, Gebru T, Muslimani A. Fostamatinib for the treatment of immune thrombocytopenia in adults. Am J Health Syst Pharm. 2019 May 17;76(11):789-794. doi: 10.1093/ajhp/zxz052. PMID: 30951590.

3. Bussel J, Arnold DM, Grossbard E, Mayer J, Treliński J, Homenda W, Hellmann A, Windyga J, Sivcheva L, Khalafallah AA, Zaja F, Cooper N, Markovtsov V, Zayed H, Duliege AM. Fostamatinib for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo-controlled trials. Am J Hematol. 2018 Jul;93(7):921-930. doi: 10.1002/ajh.25125. Epub 2018 May 15. PMID: 29696684; PMCID: PMC6055608.

4. Connell NT, Berliner N. Fostamatinib for the treatment of chronic immune thrombocytopenia. Blood. 2019 May 9;133(19):2027-2030. doi: 10.1182/blood-2018-11-852491. Epub 2019 Feb 25. PMID: 30803989.

5. Kunwar S, Devkota AR, Ghimire DK. Fostamatinib, an oral spleen tyrosine kinase inhibitor, in the treatment of rheumatoid arthritis: a meta-analysis of randomized controlled trials. Rheumatol Int. 2016 Aug;36(8):1077-87. doi: 10.1007/s00296-016-3482-7. Epub 2016 Apr 25. PMID: 27113955.

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